[1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-5-yl]acetic acid
Overview
Description
[1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-5-yl]acetic acid is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring attached to a dichlorophenyl group and an acetic acid moiety. It is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-5-yl]acetic acid typically involves the following steps:
Formation of the Triazole Ring:
Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a nucleophilic substitution reaction using 2,4-dichlorophenyl halide.
Introduction of the Acetic Acid Moiety: The acetic acid group can be introduced through a carboxylation reaction or by using a suitable acetic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring or the phenyl group.
Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.
Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products:
Oxidation: Oxidized derivatives of the triazole ring or phenyl group.
Reduction: Dihydrotriazole derivatives.
Substitution: Functionalized derivatives of the dichlorophenyl group.
Scientific Research Applications
[1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-5-yl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of [1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-5-yl]acetic acid involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The dichlorophenyl group may enhance the compound’s binding affinity and specificity. The acetic acid moiety can contribute to the compound’s solubility and bioavailability.
Comparison with Similar Compounds
[1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]acetic acid: Similar structure but with the triazole ring attached at a different position.
[1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-5-yl]propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.
Uniqueness:
- The specific arrangement of the triazole ring, dichlorophenyl group, and acetic acid moiety in [1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-5-yl]acetic acid provides unique chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
2-[3-(2,4-dichlorophenyl)triazol-4-yl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3O2/c11-6-1-2-9(8(12)3-6)15-7(4-10(16)17)5-13-14-15/h1-3,5H,4H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGCDUZHYBUCIJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)N2C(=CN=N2)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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